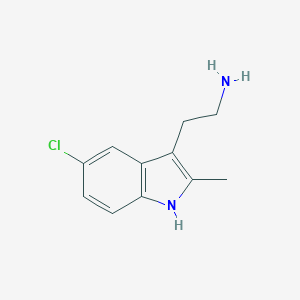

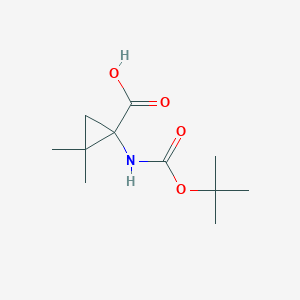

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves complex chemical reactions and methodologies. For instance, the synthesis and study of antimicrobial activity of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were achieved through cyclization of corresponding 1-(2-(1H-indol-3-yl) ethyl)-3-phenylthiourea with 2-bromoacetophenone, highlighting the compound's potential in antimicrobial applications (Kumbhare et al., 2013). Moreover, the efficient synthesis of N-methyl-2-[5-substituted-1H-indole-3-yl]ethanamines, metabolites of tryptans, through a straightforward method emphasizes the simplicity and efficiency of isolating similar derivatives as free bases (Mittapelli et al., 2009).

Molecular Structure Analysis

The crystal and electronic structure of compounds related to 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine has been a subject of interest. For example, the study on the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provided insights into the molecular arrangement and interactions within similar compounds, highlighting intermolecular C—H...O hydrogen bonds and π-π stacking interactions (Aydın et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine derivatives can yield various compounds with distinct properties. The synthesis of 5-chloro-1-methyl-4-nitroimidazole from diethyl ethaneioate through amination, cyclization, salt formation, and nitration processes is one example, demonstrating the versatility and reactivity of indole derivatives (Fu-you, 2009).

Physical Properties Analysis

The physical properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine and its derivatives can be studied through spectral and structural evaluations. The synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine, involving Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction, offer insights into their molecular structures and physical interactions (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties of compounds in the 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine family are influenced by their unique structures. Studies such as the synthesis and spectral identification of Schiff bases with a 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety as pancreatic lipase inhibitors highlight the potential biochemical applications and chemical reactivity of these compounds (Warad et al., 2020).

Scientific Research Applications

Antibacterial and Antifungal Activity: Derivatives of 2-(1H-indol-3-yl)ethanamine have shown promising antibacterial and antifungal activities against various bacteria and fungi. This includes compounds like 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives (R. Kumbhare et al., 2013).

Restoration of Antibacterial Activity: Some derivatives, such as 1-(1H-Indol-3-yl)ethanamine, have been effective in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, suggesting a new strategy in antibacterial treatment (A. Héquet et al., 2014).

Crystal Structure Analysis: The crystal structure of certain derivatives, like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been analyzed, showing a planar ring system with intermolecular C-H...O hydrogen bonds (A. Aydın et al., 2017).

Synthesis of Indole Derivatives: Studies have demonstrated the synthesis of various indole derivatives using 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine or related compounds, which are important in medicinal chemistry (H. Yi et al., 2005).

Novel Asymmetric Synthesis: Research has presented novel methods for the asymmetric synthesis of derivatives like (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl) ethanamine, with high yield and stereoselectivity, which are significant for pharmaceutical applications (Yang Jia-li, 2015).

Catalytic Activity: Some studies focus on the catalytic activity of compounds derived from 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine in chemical reactions, such as Pd(II) catalyzed N-oxidation processes (Dakshayani Shankarlingaiah et al., 2015).

properties

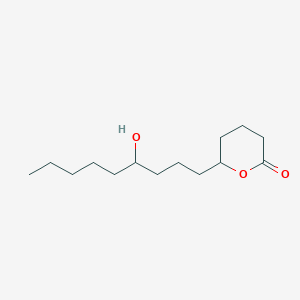

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPQHAMKVHECAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352352 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

CAS RN |

1203-95-8 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)